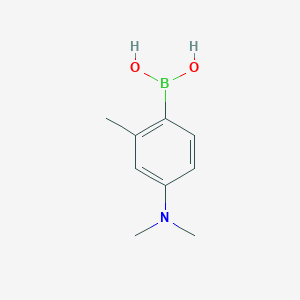

4-(Dimethylamino)-2-methylphenylboronic acid

Description

Properties

Molecular Formula |

C9H14BNO2 |

|---|---|

Molecular Weight |

179.03 g/mol |

IUPAC Name |

[4-(dimethylamino)-2-methylphenyl]boronic acid |

InChI |

InChI=1S/C9H14BNO2/c1-7-6-8(11(2)3)4-5-9(7)10(12)13/h4-6,12-13H,1-3H3 |

InChI Key |

PWORZNQYDBHBQM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)N(C)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Traditional Metalation and Boronation Approaches

A classical approach to arylboronic acids involves the borylation of organometallic intermediates such as organolithium or Grignard reagents. These intermediates are typically generated via halogen-metal exchange or metal insertion reactions on appropriately halogenated aromatic precursors. Directed ortho-lithiation can be employed if the aromatic ring contains a directing metalation group, facilitating regioselective lithiation at the desired position.

For 4-(dimethylamino)-2-methylphenylboronic acid, the synthesis might start from a suitably substituted aryl halide (e.g., 4-bromo-2-methyl-N,N-dimethylaniline). Treatment with n-butyllithium or magnesium reagents under controlled conditions generates the corresponding organolithium or Grignard species, which is then reacted with trialkylborates or boron electrophiles to afford the boronic acid after hydrolysis.

Advantages : This method allows for regioselective introduction of the boronic acid group.

Limitations : Organolithium and Grignard reagents require strict anhydrous and inert atmosphere conditions; they can be sensitive to functional groups like the dimethylamino substituent.

Palladium-Catalyzed Miyaura Borylation

The most widely employed modern method for preparing arylboronic acids involves palladium-catalyzed cross-coupling of aryl halides with diboron reagents, commonly bis(pinacolato)diboron. This method, known as Miyaura borylation, offers mild conditions, broad substrate scope, and good functional group tolerance.

Aryl halide + bis(pinacolato)diboron + Pd catalyst + base → arylboronic acid derivative

For 4-(dimethylamino)-2-methylphenylboronic acid, the starting material is typically 4-bromo-2-methylaniline derivative bearing the dimethylamino group. The reaction is catalyzed by Pd(0) complexes such as Pd(dba)2 or Pd(OAc)2 with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or dialkylphosphinobiphenyl ligands. Bases such as potassium acetate or potassium phosphate are used to facilitate the reaction.

- Solvent: 1,4-dioxane or other polar aprotic solvents

- Temperature: 80–110 °C

- Time: 2–24 hours

- Atmosphere: Inert (argon or nitrogen)

Yields : Typically moderate to good (50–80%) depending on substrate and conditions.

Use of Alternative Boron Sources and Ligands

Besides bis(pinacolato)diboron, other boron sources such as pinacolborane and catecholborane have been employed in palladium-catalyzed borylation reactions. These reagents often require tertiary amine bases like triethylamine and can proceed under milder or shorter reaction times, sometimes in ionic liquids.

Ligand choice is critical; for example, N-heterocyclic carbene (NHC) ligands and dialkylphosphinobiphenyl ligands have been shown to improve yields and allow borylation at ambient temperature. Microwave irradiation has also been explored to accelerate these reactions.

Specific Synthesis Example from Literature

A detailed experimental procedure reported for a related compound, 4-((dimethylamino)methyl)phenylboronic acid, involves palladium-catalyzed cross-coupling using tetrakis(triphenylphosphine)palladium(0) as catalyst, sodium carbonate as base, and a dioxane/water solvent mixture at 100 °C for 2 hours under an inert atmosphere. The reaction afforded a 53.8% yield after purification by column chromatography.

While this example is for a methylaminomethyl-substituted phenylboronic acid, the method is adaptable for 4-(dimethylamino)-2-methylphenylboronic acid by starting from the corresponding halogenated precursor.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Catalyst/Ligand | Boron Source | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| Organolithium/Grignard Borylation | 4-bromo-2-methyl-N,N-dimethylaniline | None (organometallic reagent) | Trialkylborate or B(OMe)3 | N/A | Ether/THF | -78 to RT | Hours | Moderate | Sensitive to moisture and functional groups |

| Pd-catalyzed Miyaura Borylation | 4-bromo-2-methyl-N,N-dimethylaniline | Pd(dba)2, dppf or dialkylphosphine ligands | Bis(pinacolato)diboron (B2pin2) | KOAc, K3PO4, Na2CO3 | 1,4-Dioxane/H2O | 80–110 | 2–24 h | 50–80 | Most common, mild conditions |

| Pd-catalyzed with HBpin or HBcat | 4-bromo-2-methyl-N,N-dimethylaniline | Pd(OAc)2, NHC ligands | Pinacolborane (HBpin) or catecholborane (HBcat) | Et3N | Ionic liquids or organic solvents | RT–80 | <1 h | Moderate | Faster, requires tertiary amine base |

| Pd-catalyzed with Pd(PPh3)4 | 4-bromo-2-methyl-N,N-dimethylaniline | Pd(PPh3)4 | Boronic acid derivative | Na2CO3 | 1,4-Dioxane/H2O | 100 | 2 h | ~54 | Example from related compound synthesis |

Chemical Reactions Analysis

Types of Reactions

B-[4-(dimethylamino)-2-methylphenyl]boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura cross-coupling reactions: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.

Common Reagents and Conditions

Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Radical initiators: Used in protodeboronation reactions.

Major Products Formed

Biaryl compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Hydromethylated alkenes: Formed in protodeboronation reactions.

Scientific Research Applications

B-[4-(dimethylamino)-2-methylphenyl]boronic acid has a wide range of applications in scientific research, including:

Organic synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Catalysis: Used in the preparation of catalysts for various organic reactions.

Material science: Used in the synthesis of organic dyes for dye-sensitized solar cells.

Pharmaceuticals: Used in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of B-[4-(dimethylamino)-2-methylphenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 4-(Dimethylamino)-2-methylphenylboronic acid and related boronic acids:

Physical and Chemical Properties

- Solubility: Dimethylamino groups improve water solubility compared to methoxy or methyl groups . However, the ortho-methyl group may counteract this by increasing hydrophobicity.

- Stability :

Research Findings and Industrial Relevance

- Synthetic Utility: Boronic acids with electron-donating groups (e.g., dimethylamino) are preferred for coupling with electron-deficient aryl halides . Steric hindrance from ortho-substituents can slow reaction rates but improve regioselectivity in multi-step syntheses .

- Pharmacological Potential: Analogous compounds, such as 4-(Hydroxymethyl)phenylboronic acid, are used in drug delivery systems . The dimethylamino group in this compound could facilitate pH-sensitive targeting.

Biological Activity

4-(Dimethylamino)-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of enzymes such as proteases and kinases. This compound's unique structural features, including a dimethylamino group and a boronic acid moiety, allow it to engage in various biological interactions that may lead to therapeutic applications, especially in cancer treatment and other diseases.

Chemical Structure and Properties

The molecular structure of 4-(Dimethylamino)-2-methylphenylboronic acid can be represented as follows:

- Molecular Formula : C10H14BNO2

- Molecular Weight : 195.04 g/mol

This compound features:

- A dimethylamino group that enhances nucleophilicity.

- A boronic acid group that is reactive in Suzuki coupling reactions, which are essential for synthesizing complex organic molecules used in pharmaceuticals.

The biological activity of 4-(Dimethylamino)-2-methylphenylboronic acid primarily revolves around its ability to inhibit specific enzymes. Boronic acids are known for their capacity to form reversible covalent bonds with the active sites of serine proteases and other enzymes, effectively blocking their activity. This characteristic is particularly valuable in targeting enzymes involved in tumor growth and inflammation.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogs:

- Enzyme Inhibition : Research indicates that compounds with similar structures exhibit significant inhibitory effects on proteases linked to cancer progression. For instance, studies on benzoxaborole derivatives have shown promising results against SARS-CoV-2 proteases, suggesting that modifications in the boronic acid structure can enhance inhibitory potency against various targets .

- Anti-inflammatory Properties : Preliminary investigations suggest that 4-(Dimethylamino)-2-methylphenylboronic acid may possess anti-inflammatory properties akin to other boronic acids, which have been shown to inhibit inflammatory pathways .

- Case Study - Cancer Treatment : A study focusing on the synthesis of boronic acid derivatives reported that certain compounds exhibited cytotoxicity against cancer cell lines. The mechanism was attributed to their ability to inhibit tubulin polymerization, a crucial process for cell division .

Comparative Analysis of Similar Compounds

To better understand the unique properties of 4-(Dimethylamino)-2-methylphenylboronic acid, a comparison with related compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Borono-2-methylphenylboronic acid | Boronic acid with methyl substitution | Enhanced solubility and reactivity |

| 4-Dimethylaminophenylboronic acid | Dimethylamino group on phenyl | Potential enzyme inhibition properties |

| 4-Hydroxyphenylboronic acid | Hydroxy group instead of dimethylamino | Increased hydrogen bonding capabilities |

| 3-Bromophenylboronic acid | Bromine substitution on phenyl | Reactivity towards nucleophilic substitution |

Q & A

Q. What are the recommended synthetic routes for 4-(Dimethylamino)-2-methylphenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl halides. For boronation, a Grignard reagent (e.g., Mg turnings) with trimethyl borate under anhydrous conditions is common. Yield optimization requires precise control of temperature (0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1:1.2 aryl halide to borating agent). Post-synthesis, purification via recrystallization (e.g., DCM:MeOH 98:2) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. How can researchers verify the purity and structural integrity of 4-(Dimethylamino)-2-methylphenylboronic acid?

Methodological Answer: Combine analytical techniques:

- NMR Spectroscopy: and NMR to confirm substitution patterns and boronic acid presence. A sharp peak near 30 ppm indicates free boronic acid .

- HPLC-MS: To detect trace impurities (<2%) and validate molecular weight.

- Melting Point Analysis: Compare observed mp (e.g., 169–174°C) with literature values to assess crystallinity .

Q. What solvent systems stabilize 4-(Dimethylamino)-2-methylphenylboronic acid during storage?

Methodological Answer: Use aprotic solvents (e.g., THF, DCM) with 0–6°C storage to prevent hydrolysis. For long-term stability, lyophilize the compound and store under inert gas (N/Ar). Avoid aqueous buffers unless stabilized at pH 7–9 to minimize boronate ester formation .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino and methyl substituents impact the reactivity of this boronic acid in cross-coupling reactions?

Methodological Answer: The electron-donating dimethylamino group (+M effect) activates the aryl ring toward electrophilic substitution but may reduce oxidative addition efficiency in palladium-catalyzed couplings. Computational studies (DFT/B3LYP) reveal increased electron density at the para position, favoring transmetalation in Suzuki reactions. Adjust catalyst systems (e.g., Pd(PPh)) and base strength (e.g., KCO) to counter steric hindrance from the methyl group .

Q. What discrepancies exist between experimental and computational vibrational spectra, and how should researchers resolve them?

Methodological Answer: DFT-predicted IR frequencies (e.g., B–O stretch at 1,350 cm) often deviate from experimental data due to solvent interactions or crystal packing. Address this by:

Q. How can researchers design kinetic studies to probe the hydrolytic stability of this boronic acid under physiological conditions?

Methodological Answer:

- pH-Rate Profiling: Monitor degradation via UV-Vis (λ = 270–300 nm) in buffers (pH 5–9) at 37°C.

- NMR Kinetics: Track signal shifts in DO to quantify boronate ester formation.

- Arrhenius Analysis: Perform temperature-dependent studies (25–50°C) to extrapolate shelf-life. Include chelating agents (e.g., mannitol) to mimic biological environments .

Q. What strategies mitigate batch-to-batch variability in catalytic applications of this compound?

Methodological Answer:

- Quality Control: Enforce strict HPLC purity thresholds (>98%) and quantify residual Pd via ICP-MS (<10 ppm).

- Crystallization Optimization: Use gradient cooling (e.g., 5°C/h) to ensure consistent crystal morphology.

- Standardized Coupling Protocols: Pre-activate the boronic acid with NaHCO in ethanol to enhance reproducibility .

Data Contradiction Analysis

Q. Why do some studies report conflicting catalytic activity data for this boronic acid in aryl coupling reactions?

Methodological Answer: Contradictions arise from:

- Impurity Profiles: Trace water or residual bases (e.g., EtN) alter reaction pathways.

- Solvent Effects: Polar aprotic solvents (DMF) vs. ethers (THF) influence catalyst turnover.

- Substrate Specificity: Electron-deficient partners may outperform electron-rich ones due to steric clashes. Validate results using benchmark substrates (e.g., 4-bromoanisole) and report full reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.